

# Off-target effects of PF-622 at high concentrations

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Compound of Interest		
Compound Name:	PF-622	
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#### **Technical Support Center: PF-06463922**

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the dual ALK/ROS1 inhibitor, PF-06463922 (Lorlatinib). Special attention is given to potential off-target effects observed at high concentrations.

#### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-06463922?

PF-06463922 is a potent, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to be brain-penetrant and has shown efficacy against various mutations that confer resistance to first and second-generation ALK inhibitors.[1][2]

Q2: What are the known primary targets of PF-06463922?

The primary targets of PF-06463922 are ALK and ROS1 kinases. It exhibits sub-nanomolar inhibitory activity against wild-type and various mutant forms of these kinases.[1][3]

Q3: What off-target effects have been observed for PF-06463922, particularly at high concentrations?

While PF-06463922 is highly selective, in vitro kinase screening has revealed potential offtarget activity at higher concentrations. A screen against 206 recombinant kinases showed that







at a concentration of 1  $\mu$ M, 13 tyrosine kinases beyond ALK and ROS1 were inhibited by more than 75%.[3] However, the selectivity ratio for ROS1 over these other kinases was greater than 100-fold.[3] It is important to note that PF-06463922 does not show substantial activity against MET kinase, unlike crizotinib.[3]

Q4: How does the potency of PF-06463922 compare to other ALK/ROS1 inhibitors?

PF-06463922 is significantly more potent than crizotinib, ceritinib, and alectinib in inhibiting ROS1 kinase activity in both biochemical and cell-based assays.[3] In neuroblastoma cell lines, PF-06463922 inhibited cell viability at concentrations 20- to 125-fold lower than crizotinib.[4]

### **Troubleshooting Guide**



## Troubleshooting & Optimization

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Observation	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with ALK/ROS1 inhibition (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways).	Off-target kinase inhibition at high concentrations.	1. Perform a dose-response experiment: Determine the IC50 for your observed phenotype and compare it to the known on-target IC50 values for ALK and ROS1 inhibition (typically in the low nanomolar range).[3][5] If the phenotype occurs at significantly higher concentrations, it is likely an off-target effect. 2. Reduce inhibitor concentration: Use the lowest effective concentration of PF-06463922 that achieves the desired level of ALK/ROS1 inhibition to minimize off-target effects. 3. Use a more specific inhibitor as a control: If available, compare the phenotype with that induced by a structurally different but highly specific ALK/ROS1 inhibitor to distinguish ontarget from off-target effects. 4. Rescue experiment: If the off-target is hypothesized, try to rescue the phenotype by overexpressing a downstream effector or using a specific activator of the affected pathway.
Inconsistent or variable results between experiments.	Compound precipitation or instability in media.	Ensure complete     solubilization: Prepare a high- concentration stock solution in





DMSO. Before adding to the culture medium, ensure the stock is fully dissolved. Briefly sonicate if necessary.2. Check final DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Reduced or no inhibition of ALK/ROS1 phosphorylation at expected effective concentrations.

Suboptimal assay conditions or reagent quality.

1. Verify cell line sensitivity: Confirm that your cell line expresses the target kinase (ALK or ROS1) and has an active signaling pathway.2. Optimize antibody performance: For Western blotting, ensure the primary antibodies for phosphorylated and total ALK/ROS1 are validated and used at the optimal dilution.3. Check ATP concentration in biochemical assays: As PF-06463922 is an ATP-competitive inhibitor, high concentrations of ATP in a biochemical assay can reduce its apparent potency.[3]

### **Quantitative Data**

Table 1: In Vitro Kinase Inhibitory Potency of PF-06463922



Target	Assay Type	Potency (K <sub>i</sub> )
Wild-Type ALK	Recombinant Enzyme	<0.07 nM
Wild-Type ROS1	Recombinant Enzyme	<0.025 nM
ALKL1196M	Recombinant Enzyme	<0.1 nM
ALKG1269A	Recombinant Enzyme	<0.1 nM
ALKG1202R	Recombinant Enzyme	0.9 nM

Data compiled from multiple sources.[1][3][7]

Table 2: Cellular IC50 Values of PF-06463922 in ALK/ROS1-Driven Cell Lines

Cell Line	Genetic Background	Assay	IC50 Value
HCC78	SLC34A2-ROS1	Cell Viability	1.3 nM
BaF3	CD74-ROS1	Cell Viability	0.6 nM
CLB-GE	ALK-addicted Neuroblastoma	Cell Viability	25 ± 2 nM
CLB-BAR	ALK-addicted Neuroblastoma	Cell Viability	16 ± 2 nM
H3122	EML4-ALK	ALK Phosphorylation	15-43 nM
H3122	EML4-ALKL1196M	ALK Phosphorylation	14-80 nM

Data compiled from multiple sources.[3][5][7]

# **Experimental Protocols**

#### **Protocol 1: Cellular Proliferation Assay**

• Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.



- Compound Preparation: Prepare a serial dilution of PF-06463922 from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).
- Treatment: Treat the cells with the desired concentrations of PF-06463922 or vehicle control (DMSO).
- Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) to each well according to the manufacturer's instructions.
- Measurement: Measure luminescence or absorbance using a microplate reader.
- Data Analysis: Normalize the values to the vehicle control and calculate the IC50 values using appropriate software.

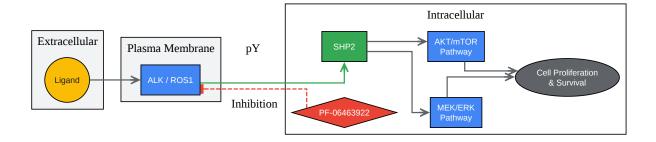
# Protocol 2: Western Blotting for ALK/ROS1 Phosphorylation

- Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of PF-06463922 for a specified time (e.g., 2-4 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.



- Incubate with primary antibodies against phospho-ALK/ROS1 and total ALK/ROS1 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

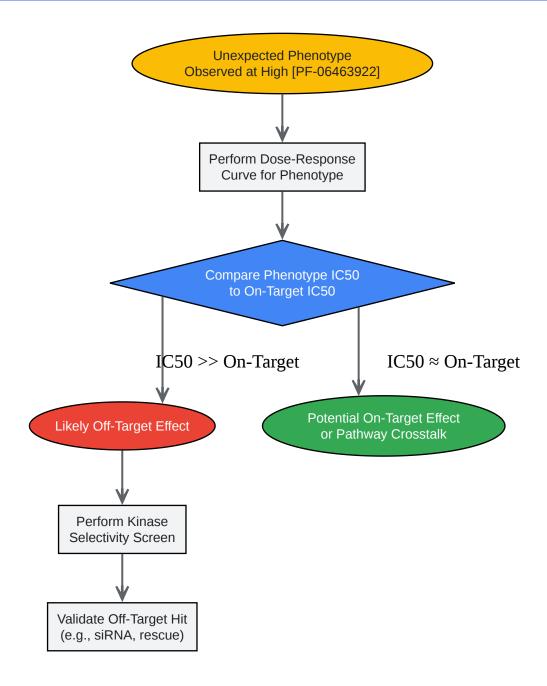
#### **Visualizations**



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Caption: On-target signaling pathway of PF-06463922.





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Caption: Workflow for investigating potential off-target effects.

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